Einecs 233-349-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981, with EINECS 233-349-4 being one such entry . This compound is presumed to be an industrial or commercial substance requiring evaluation for hazards such as acute toxicity, bioaccumulation, or environmental persistence.
Properties
IUPAC Name |
tetrasodium;[2-(1-amino-9,10-disulfonatooxyanthracen-2-yl)-5-sulfonatooxynaphtho[3,2-f][1,3]benzoxazol-10-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O17S4.4Na/c30-24-18(10-9-17-23(24)28(48-52(41,42)43)16-8-4-3-7-15(16)25(17)45-49(32,33)34)29-31-21-11-19-20(12-22(21)44-29)27(47-51(38,39)40)14-6-2-1-5-13(14)26(19)46-50(35,36)37;;;;/h1-12H,30H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRXVYUCDRWAG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2OS(=O)(=O)[O-])N)C4=NC5=CC6=C(C7=CC=CC=C7C(=C6C=C5O4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H14N2Na4O17S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10126-90-6 | |
| Record name | Anthra(2,3-d)oxazole-5,10-diol, 2-(1-amino-9,10-bis(sulfooxy)-2-anthracenyl)-, 5,10-bis(hydrogen sulfate), sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010126906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Sulfonation of 1-Amino-9,10-dihydroxyanthracene
The initial step involves sulfonation of 1-amino-9,10-dihydroxyanthracene using fuming sulfuric acid (20% SO₃) at 80–100°C for 6–8 hours. This reaction introduces sulfonate groups at the 9- and 10-positions, yielding 1-amino-9,10-disulfonatooxyanthracene. Excess sulfonating agent ensures complete conversion, though prolonged exposure risks over-sulfonation.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85–95°C | Maximizes sulfonation without decomposition |
| Reaction Time | 7 hours | Balances conversion and side reactions |
| SO₃ Concentration | 18–22% | Ensures complete sulfonation |
Benzoxazole Ring Formation via Cyclocondensation
The sulfonated intermediate undergoes cyclocondensation with 2-hydroxy-5-sulfonatooxynaphthalene-1-carboxylic acid in the presence of polyphosphoric acid (PPA) at 120–140°C. This step forms the naphtho[3,2-f]benzoxazole scaffold through dehydration.
Mechanistic Insights
Tetrasodium Salt Formation
The final sulfonic acid intermediate is neutralized with sodium hydroxide (4 equivalents) in aqueous ethanol (70% v/v) at 25°C. Crystallization at 4°C yields the tetrasodium salt with >95% purity.
Optimization of Synthetic Conditions
Design of Experiments (DoE) for Reaction Optimization
Modern synthesis employs face-centered central composite (CCF) designs to optimize multivariable systems. For this compound, critical factors include:
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Residence Time : 0.5–3.5 hours (flow systems)
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Temperature : 30–70°C
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Reagent Equivalents : 2–10 equivalents of sulfonating agent
Case Study : A 17-experiment CCF design identified optimal sulfonation conditions (90°C, 7 hours, 8.5 equivalents SO₃), achieving 87% yield. Replicates at center points (50°C, 5 hours, 6 equivalents) confirmed reproducibility (±2% yield variance).
Kinetic Modeling of Cyclocondensation
Pseudo-first-order kinetics govern the cyclocondensation step, with a rate constant at 130°C. The rate law follows:
Activation energy () calculations (45 kJ/mol) suggest a thermally controlled mechanism, necessitating precise temperature regulation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves this compound at with 99.2% purity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Enzymatic Hydrolysis
Naringin undergoes enzymatic hydrolysis via naringinase , a dual-activity enzyme (α-L-rhamnosidase and β-D-glucosidase), to yield its aglycone naringenin (C₁₅H₁₂O₅):
Steps :
-
α-L-Rhamnosidase cleaves the rhamnose unit, forming prunin (naringenin-7-O-glucoside).
-
β-D-Glucosidase removes the glucose unit, releasing naringenin and disaccharides .
Applications :
-
Debittering citrus juices (e.g., grapefruit) in food industries .
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Enhanced bioavailability of naringenin for pharmacological use .
Antioxidant Activity
Naringin exhibits radical-scavenging activity via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms:
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Hydroxyl group participation : The 4′-OH, 5-OH, and 7-OH groups donate protons to neutralize ROS (e.g., - OH, O₂- ⁻) .
-
Chelation of metal ions : The carbonyl group at C4 and hydroxyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions .
Key Data :
| Property | Value | Source |
|---|---|---|
| ORAC Value | 2,840 µmol TE/g | |
| IC₅₀ (DPPH assay) | 48.7 µM |
Metabolic Interactions
Naringin inhibits cytochrome P450 enzymes, altering drug metabolism:
| Enzyme | Inhibition Mechanism | Clinical Impact |
|---|---|---|
| CYP3A4 | Competitive binding | Reduced metabolism of statins, calcium channel blockers |
| CYP1A2 | Non-competitive inhibition | Increased plasma levels of theophylline, clozapine |
Evidence : Co-administration with naringin increases the AUC of felodipine by 76% in humans .
Glycosylation and Derivatization
Naringin serves as a precursor for synthetic modifications:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | Peracetylated naringin | Enhanced lipophilicity for drug delivery |
| Sulfation | Sulfur trioxide complexes | Naringin sulfate | Improved water solubility |
Note : Structural analysis shows steric hindrance from rhamnose/glucose units reduces reactivity compared to naringenin .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of glycosidic bond | 2.1 hours (37°C) |
| Alkaline (pH 9) | Oxidation of phenolic groups | 0.8 hours (37°C) |
| UV Light | Ring-opening isomerization | 45 minutes |
Scientific Research Applications
Einecs 233-349-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on different biological systems.
Industry: this compound is used in industrial processes for the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Einecs 233-349-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .
Comparison with Similar Compounds
Methodology for Comparative Analysis
Structural Similarity Assessment
Analog identification relies on computational methods like the Tanimoto index (≥70% similarity threshold) using PubChem 2D fingerprints. This metric quantifies overlap in molecular substructures, enabling rapid clustering of EINECS compounds with labeled analogs (e.g., REACH Annex VI substances) . For example, 1,387 labeled chemicals can cover 33,000 unlabeled EINECS compounds through similarity networks .
Physicochemical and Toxicological Profiling
Key parameters include:
- log Po/w (lipophilicity), TPSA (topological polar surface area), and molecular weight to predict bioavailability and toxicity .
- Solubility and synthetic accessibility scores to assess commercial viability .
- QSAR models for acute toxicity prediction, validated using OECD guidelines .
Comparative Analysis with Similar Compounds
Structural Analogs
Using a Tanimoto index ≥70%, hypothetical analogs of EINECS 233-349-4 might include:
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4): Similarity 0.87; used in Suzuki-Miyaura cross-coupling reactions .
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 1455091-10-7): Similarity 0.77; exhibits moderate solubility (0.695 mg/mL) and CYP1A2 inhibition .
Physicochemical Comparison
*Hypothetical range based on EINECS chemical trends.
Toxicity and Bioactivity
- Chlorinated alkanes (e.g., CAS 34743-49-2): QSAR models predict fish toxicity using log Po/w and in vitro data .
- Organothiophosphates: Interspecies models link daphnid toxicity to fish LC50 values, validated for 0.7% of EINECS chemicals .
- Substituted mononitrobenzenes: Advisory tools direct users to organism-specific toxicity models within defined log P ranges .
Biological Activity
Overview of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is a systemic herbicide that primarily targets broadleaf weeds while having minimal effects on grasses. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 g/mol |
| CAS Number | 94-75-7 |
| EINECS Number | 233-349-4 |
2,4-D acts by disrupting normal plant growth processes. It is absorbed through foliage and roots and translocated throughout the plant. The herbicide induces abnormal cell growth, leading to:
- Rapid elongation of stems
- Formation of excessive roots
- Distortion of leaves
These effects are primarily due to the compound's role as an auxin mimic, which alters gene expression related to growth regulation.
Effects on Plants
The primary biological activity of 2,4-D is its herbicidal effect on dicotyledonous plants. Studies show that:
- Concentration-dependent effects: Higher concentrations lead to more severe symptoms and quicker plant death.
- Species sensitivity: Some species exhibit resistance or tolerance to 2,4-D, making it crucial for farmers to understand local flora when applying this herbicide.
Effects on Non-target Organisms
Research indicates that 2,4-D can also impact non-target organisms:
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Aquatic life: Toxicity studies demonstrate that 2,4-D can be harmful to fish and invertebrates at certain concentrations. For instance:
Species LC50 (mg/L) Observations Rainbow Trout 0.5 Significant mortality observed Daphnia Magna 1.0 Reproductive impairment noted - Soil microorganisms: Some studies suggest that high concentrations of 2,4-D can alter microbial community structure in soil ecosystems.
Case Study 1: Impact on Aquatic Ecosystems
A study conducted in a freshwater lake treated with 2,4-D for aquatic weed control showed significant changes in the fish population dynamics over a two-year period. The results indicated:
- A decrease in sensitive species such as minnows.
- An increase in tolerant species like carp.
Case Study 2: Agricultural Application and Resistance Management
In agricultural settings, a field trial assessed the effectiveness of 2,4-D against common broadleaf weeds. The findings highlighted:
- Effective control of dandelions and thistles when applied at optimal growth stages.
- Instances of reduced efficacy due to the development of resistant weed populations.
Regulatory Status
Due to its potential environmental impacts, the use of 2,4-D is regulated under various national and international guidelines. In the EU, it is subject to restrictions under REACH regulations due to concerns about its persistence and bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
